Water Solubility: Eliminating the Lipid Emulsion Vehicle
Fospropofol is an aqueous-soluble prodrug, in stark contrast to propofol, which requires formulation as a lipid macroemulsion due to its poor water solubility [1]. This fundamental difference in physical chemistry is the root cause of several downstream clinical advantages, including the elimination of injection pain and reduced risk of microbial contamination [2]. The aqueous solubility of fospropofol has been experimentally quantified.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 461.46 ± 26.40 mg/mL in normal saline |
| Comparator Or Baseline | Propofol is inadequately soluble in water and is therefore formulated as a lipid emulsion. |
| Quantified Difference | Quantitative difference not calculable due to propofol's near-zero solubility; fospropofol is a freely water-soluble compound. |
| Conditions | In vitro solubility test in normal saline at room temperature. |
Why This Matters
This property enables an aqueous formulation that avoids the lipid emulsion-associated risks of propofol (e.g., hypertriglyceridemia, microbial contamination, injection pain).
- [1] Lang, B. C., Yang, J., Wang, Y., Luo, Y., Kang, Y., Liu, J., & Zhang, W. S. (2014). An improved design of water-soluble propofol prodrugs characterized by rapid onset of action. Anesthesia and Analgesia, 118(4), 745–754. View Source
- [2] Fechner, J., Schwilden, H., & Schüttler, J. (2008). Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug. Handbook of Experimental Pharmacology, (182), 253–266. View Source
